Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C12H11Cl2N3O3 . This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the dichlorophenyl group adds to its unique chemical properties.
Preparation Methods
The synthesis of Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with isopropyl acetoacetate under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds such as:
3,4-Dichlorophenylhydrazine hydrochloride: Shares the dichlorophenyl group but differs in its overall structure and properties.
Indole derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit diverse biological activities. The uniqueness of this compound lies in its specific combination of the triazole ring and dichlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11Cl2N3O3 |
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Molecular Weight |
316.14 g/mol |
IUPAC Name |
propan-2-yl 1-(3,4-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H11Cl2N3O3/c1-6(2)20-11(18)10-15-12(19)17(16-10)7-3-4-8(13)9(14)5-7/h3-6H,1-2H3,(H,15,16,19) |
InChI Key |
MGKJNJFWHXJYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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